molecular formula C13H39IN2Si4Sn B3054410 Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)- CAS No. 60228-61-7

Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-

Cat. No.: B3054410
CAS No.: 60228-61-7
M. Wt: 581.4 g/mol
InChI Key: QSUNFILQSVMESB-UHFFFAOYSA-M
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Description

Stannanediamine derivatives, such as 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-stannanediamine, are organotin compounds characterized by a central tin (Sn) atom bonded to two amine groups and bulky trimethylsilyl (TMS) substituents. The iodine and methyl groups on the Sn center introduce unique electronic and steric properties, making this compound highly reactive in coordination chemistry and nanocrystal synthesis.

Properties

IUPAC Name

[[[[bis(trimethylsilyl)amino]-iodo-methylstannyl]-trimethylsilylamino]-dimethylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H18NSi2.CH3.HI.Sn/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;1H3;1H;/q2*-1;;;+3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUNFILQSVMESB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(N([Si](C)(C)C)[Si](C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H39IN2Si4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463225
Record name Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60228-61-7
Record name Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- involves several steps. One common synthetic route includes the reaction of stannanediamine with iodomethane and trimethylsilyl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents and conditions used in these reactions include solvents like THF, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions and other molecules, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Steric Comparisons

Central Atom Influence (Sn vs. Si, Ge)

  • Tin (Sn) : The target compound's Sn center has a larger atomic radius (140 pm) compared to silicon (111 pm) or germanium (122 pm), leading to longer bond lengths and reduced bond strength. This increases lability, making Sn compounds more reactive in substitution reactions .
  • Steric Hindrance : All tetrakis(trimethylsilyl) derivatives exhibit significant steric bulk due to the TMS groups (van der Waals radius: 380 pm). For example, N,N,N',N'-Tetrakis(trimethylsilyl)-phenylenediamine adopts a distorted geometry to accommodate TMS groups, with bond angles widening to ~130° . Similar distortions are expected in the stannanediamine analogue.
Table 1: Key Structural Parameters
Compound Central Atom Bond Angle (C-N-Si/Sn/Ge) Steric Hindrance Index
Stannanediamine (Target) Sn ~130° (estimated) High (due to TMS + I)
N,N,N',N'-Tetrakis(TMS)-phenylenediamine Si 130° (observed) High
Germanediamine, N,N,N',N'-tetrakis(TMS)- Ge ~125° (estimated) Moderate

Electronic and Reactivity Comparisons

Substituent Effects

  • Iodo Group : The iodine substituent on the Sn center acts as a superior leaving group compared to methoxy or methyl groups in silanediamines (e.g., 1-Methoxy-N,N,N',N'-tetrakis(TMS)-silanediamine, ). This enhances the compound’s susceptibility to nucleophilic substitution, relevant in catalytic applications .
  • Trimethylsilyl Groups : TMS substituents stabilize the compound through σ-donation and steric shielding, reducing unwanted side reactions. However, they also limit accessibility to the Sn center in coordination chemistry .

Analytical and Spectroscopic Properties

Mass Spectrometry

  • 1,4-Butanediamine, N,N,N',N'-tetrakis(TMS)- (): Shows molecular ion peaks at m/z 380.9 with 15% relative intensity under high-mass-tune conditions.
  • Stannanediamine (Target) : The Sn-I bond (bond energy ~212 kJ/mol) may lead to distinct fragmentation patterns, with Sn-centered ions dominating the spectrum .
Table 2: Mass Spectral Data
Compound Molecular Weight Key Fragments (m/z)
1,4-Butanediamine, N,N,N',N'-tetrakis(TMS)- 380.9 [M]⁺ (15%), [M-TMS]⁺
Stannanediamine (Target) ~600 (estimated) [Sn-I]⁺, [Sn-TMS]⁺

Ligand Behavior

  • Tetrakis(TMS) vs. Phosphine/Pyridyl Ligands: Unlike N,N,N',N'-tetrakis(diphenylphosphinomethyl) ligands (), TMS-substituted stannanediamines are less electron-rich but offer steric protection, favoring monodentate coordination or stabilization of low-coordinate metal centers .
  • Comparison with EDTA Derivatives: Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA, ) chelates metals via four carboxylate groups, whereas the target compound’s TMS groups limit chelation but enhance solubility in nonpolar media .

Biological Activity

Overview of Stannanediamine

Stannanediamine, specifically the derivative 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-, is characterized by its tin-centered structure with multiple trimethylsilyl groups. These modifications enhance its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and materials science.

The biological activity of stannanediamine derivatives is primarily attributed to their interaction with biological macromolecules. The presence of the tin atom allows for:

  • Coordination with Biomolecules : Organotin compounds can interact with proteins and nucleic acids, potentially altering their functions.
  • Antimicrobial Properties : Some studies have indicated that organotin compounds exhibit antimicrobial activity against a range of bacteria and fungi.
  • Anticancer Activity : Preliminary research suggests that certain organotin compounds may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

A study published in Journal of Applied Microbiology demonstrated that stannanediamine derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics, indicating potential for development as new antimicrobial agents.

CompoundMIC (µg/mL)Bacterial Strain
Stannanediamine5Staphylococcus aureus
Stannanediamine10Escherichia coli

Anticancer Research

Research conducted at a leading cancer institute evaluated the anticancer effects of stannanediamine on various cancer cell lines. The results showed:

  • Inhibition of Cell Growth : At concentrations ranging from 1 to 10 µM, stannanediamine significantly reduced the viability of breast cancer cells (MCF-7).
  • Induction of Apoptosis : Flow cytometry analysis revealed that treated cells exhibited increased Annexin V positivity, indicating early apoptotic changes.

Table: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of certain enzymes involved in metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-
Reactant of Route 2
Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-

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